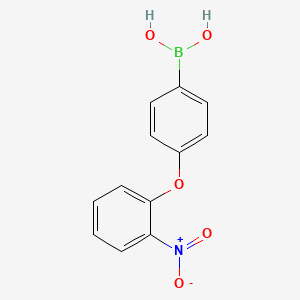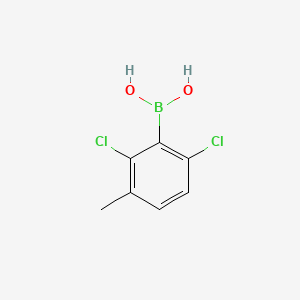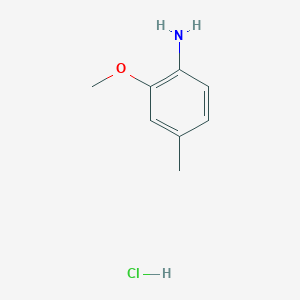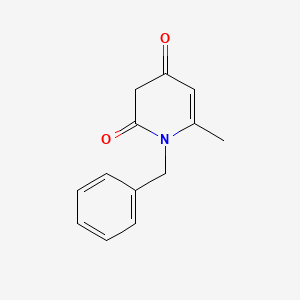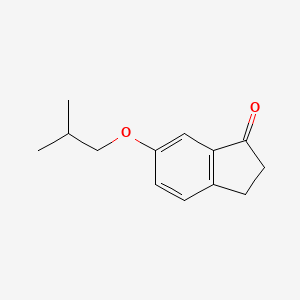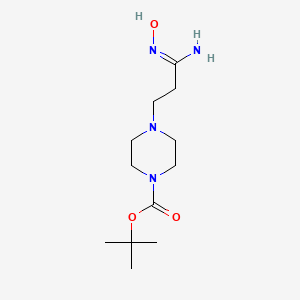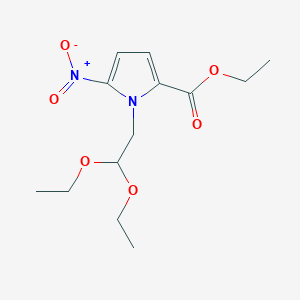![molecular formula C15H15NO2 B1386830 (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid CAS No. 1173408-13-3](/img/structure/B1386830.png)
(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid
説明
(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid, also known as (E)-3-methylbenzylidene-2-pyrrolidinone, is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a colorless, odorless crystalline solid with a molecular weight of 202.28 g/mol and a melting point of 67-68°C. It is insoluble in water and has a solubility of 0.4 g/100 mL in ethanol. It is a versatile reagent and is used in a variety of synthetic organic reactions.
科学的研究の応用
(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other organic molecules. It is also used as a catalyst in organic reactions and is used in the synthesis of polymers and other organic compounds. Additionally, it is used in the synthesis of organic compounds for use in drug delivery systems and as a reagent in the synthesis of polymeric materials.
作用機序
(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid is a versatile reagent used in a variety of synthetic organic reactions. It is used as a catalyst in organic reactions and is used to facilitate the formation of desired products. It is also used as a reagent in the synthesis of polymeric materials and other organic compounds. Additionally, it is used as a reagent in the synthesis of organic compounds for use in drug delivery systems.
Biochemical and Physiological Effects
(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid is a synthetic organic compound and is not known to have any biochemical or physiological effects.
実験室実験の利点と制限
The advantages of using (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid in lab experiments are that it is a versatile reagent that can be used in a wide range of synthetic organic reactions. Additionally, it is a colorless, odorless crystalline solid that is insoluble in water and has a relatively low melting point. The limitations of using this compound in lab experiments are that it is a relatively unstable compound and can easily decompose if not stored properly. Additionally, it is a relatively expensive compound and can be difficult to obtain.
将来の方向性
The future directions for the use of (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid in scientific research and laboratory experiments include further investigation into its potential applications in the synthesis of pharmaceuticals, polymers, and other organic compounds. Additionally, further research into its potential applications in drug delivery systems and in the synthesis of polymeric materials would be beneficial. Additionally, further research into its potential applications in the synthesis of other organic compounds and its potential use as a catalyst in organic reactions would be beneficial.
特性
IUPAC Name |
(E)-3-[1-[(3-methylphenyl)methyl]pyrrol-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12-4-2-5-13(10-12)11-16-9-3-6-14(16)7-8-15(17)18/h2-10H,11H2,1H3,(H,17,18)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCGKODPHRSAMQ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C2C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=CC=C2/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



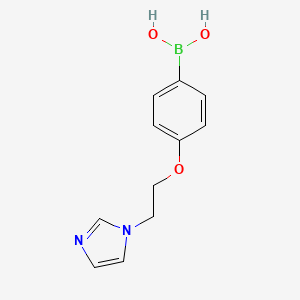

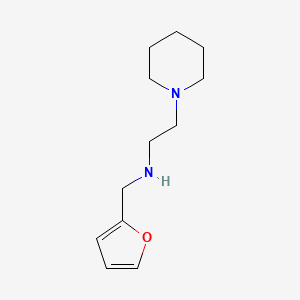
![1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one](/img/structure/B1386751.png)

